

In-Depth Technical Guide: 3-Methoxy-2',4,4',6'-tetrahydroxychalcone

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Compound of Interest

Compound Name: *Homoeriodictyol chalcone*

Cat. No.: *B12323328*

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Chemical Information

3-Methoxy-2',4,4',6'-tetrahydroxychalcone is a flavonoid, a class of natural compounds known for their diverse biological activities. It belongs to the chalcone subgroup, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. The presence of multiple hydroxyl groups and a methoxy group on its structure suggests potential antioxidant and other therapeutic properties.

Property	Value	Reference
IUPAC Name	(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one	
Synonyms	2',4,4',6'-Tetrahydroxy-3-methoxychalcone, Homoeriodictyol chalcone	
CAS Number	52218-19-6	[1][2]
Molecular Formula	C ₁₆ H ₁₄ O ₆	[1][2]
Molecular Weight	302.28 g/mol	[2]
SMILES	<chem>COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O</chem>	
Appearance	Typically a yellow crystalline solid.	[3]
Solubility	Soluble in polar organic solvents like methanol and DMSO.	[3]

Synthesis

The primary method for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone and benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

A general protocol for the synthesis of chalcones via Claisen-Schmidt condensation is as follows. Specific reactant amounts and conditions may need to be optimized for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.

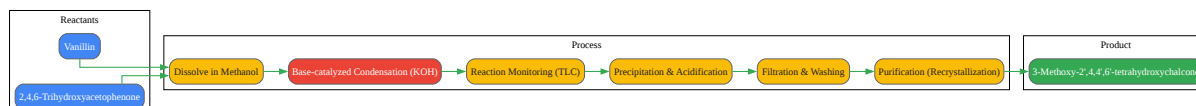
Materials:

- 2,4,6-Trihydroxyacetophenone
- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Methanol or Ethanol
- Hydrochloric acid (HCl) for acidification
- Distilled water

Procedure:

- Dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) in methanol in a round-bottom flask.
- To this solution, add a solution of vanillin (1 equivalent) in methanol.
- Slowly add an aqueous solution of a strong base, such as 40% KOH, to the mixture while stirring at room temperature.[3]
- Continue stirring the reaction mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- After completion, pour the reaction mixture into a beaker containing crushed ice and water.
- Acidify the mixture with dilute HCl to precipitate the chalcone.
- Filter the precipitated solid, wash it with cold water until the washings are neutral, and dry it.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.[3]

Workflow for Claisen-Schmidt Condensation:



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Caption: General workflow for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.

Biological Activity and Quantitative Data

While specific quantitative data for 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is limited in publicly available literature, the biological activities of closely related chalcones provide strong indications of its potential therapeutic effects. The data presented below is for structurally similar compounds and should be interpreted with this in mind.

Anticancer Activity

Chalcones are well-documented for their cytotoxic effects against various cancer cell lines. The presence and position of hydroxyl and methoxy groups significantly influence their anticancer potency.

Chalcone Derivative	Cell Line(s)	IC ₅₀ Value (µg/mL)	Reference
2',4',4-Trihydroxy-3-methoxychalcone	HeLa, WiDr	8.53, 2.66	[3]
2',4-Dihydroxy-3-methoxychalcone	HeLa, WiDr	12.80, 19.57	[3]
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one	T47D	5.28	[2]

Anti-inflammatory Activity

Many chalcones exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Chalcone Derivative	Assay	Effect	Reference
2',4-Dihydroxy-3',4',6'-trimethoxychalcone	LPS-stimulated RAW 264.7 macrophages	Inhibition of NO, TNF-α, IL-1β, and IL-6 production.	[4]
4'-Hydroxychalcone	TNFα-induced NF-κB activation	Inhibition of NF-κB pathway activation.	[5]
E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone	LPS-treated RAW264.7 macrophages	Dose-dependent anti-inflammatory effects, reduced COX-2 and iNOS.	[6]

Antioxidant Activity

The antioxidant capacity of chalcones is attributed to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl groups.

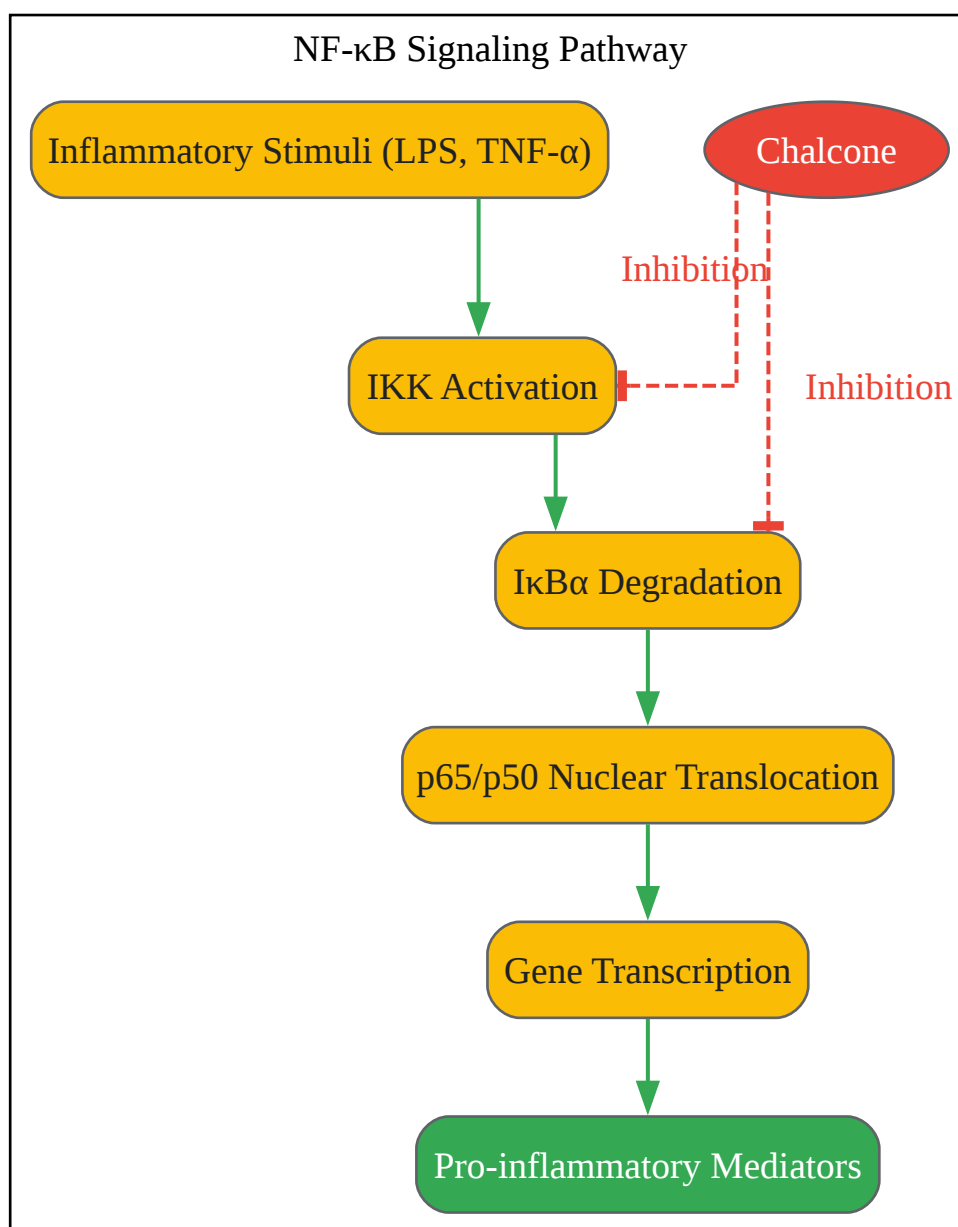
Chalcone Derivative	Assay	IC ₅₀ Value (μM)	Reference
3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone	DPPH radical scavenging	50.2 ± 2.8	[7]
3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone	Superoxide scavenging	56.3 ± 2.3	[7]
2',4',4'-Trihydroxychalcone	DPPH assay	26.55 ± 0.55 μg/mL	[8]

Signaling Pathways

The biological effects of chalcones are often mediated through their interaction with specific cellular signaling pathways. Based on studies of structurally related compounds, 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is likely to modulate the following key pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Many chalcones have been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4][5]

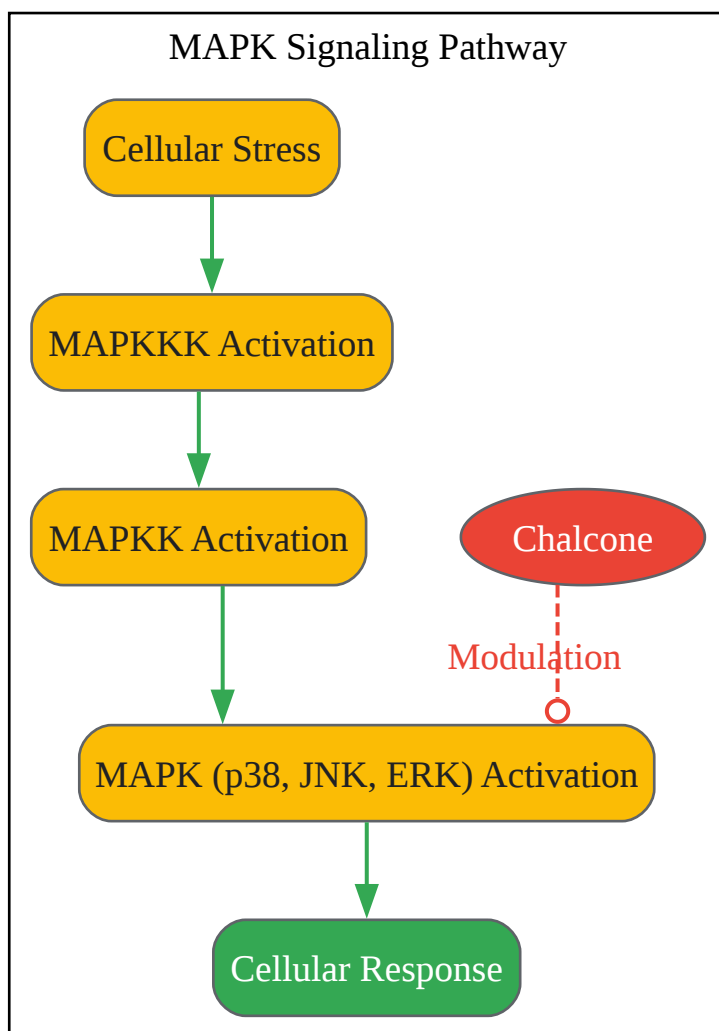


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Caption: Inhibition of the NF- κ B signaling pathway by chalcones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation and apoptosis. Chalcones have been observed to modulate the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.[4][9]



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Caption: Modulation of the MAPK signaling pathway by chalcones.

Conclusion

3-Methoxy-2',4,4',6'-tetrahydroxychalcone is a promising natural product scaffold with significant potential for drug development. Its chemical structure suggests strong antioxidant, anti-inflammatory, and anticancer properties. While specific quantitative data for this exact compound is still emerging, the wealth of information on closely related chalcones provides a solid foundation for further research. The detailed synthetic protocols and understanding of the key signaling pathways involved will be invaluable for scientists and researchers working to unlock the full therapeutic potential of this and other chalcone derivatives. Further in-depth

studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its clinical utility.

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